molecular formula C8H8BrF2NO B13289822 2-Bromo-6-(2,2-difluoroethoxy)aniline

2-Bromo-6-(2,2-difluoroethoxy)aniline

Cat. No.: B13289822
M. Wt: 252.06 g/mol
InChI Key: CYUJPIOGEIJVJD-UHFFFAOYSA-N
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Description

2-Bromo-6-(2,2-difluoroethoxy)aniline is a halogenated aniline derivative featuring a bromine atom at the 2-position and a 2,2-difluoroethoxy group at the 6-position of the benzene ring. This compound is of significant interest in medicinal and agrochemical research due to the combined electronic effects of bromine (electron-withdrawing) and the fluorinated ethoxy group (polar, lipophilic).

Properties

Molecular Formula

C8H8BrF2NO

Molecular Weight

252.06 g/mol

IUPAC Name

2-bromo-6-(2,2-difluoroethoxy)aniline

InChI

InChI=1S/C8H8BrF2NO/c9-5-2-1-3-6(8(5)12)13-4-7(10)11/h1-3,7H,4,12H2

InChI Key

CYUJPIOGEIJVJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)OCC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(2,2-difluoroethoxy)aniline typically involves the reaction of 2-bromoaniline with 2,2-difluoroethanol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(2,2-difluoroethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-6-(2,2-difluoroethoxy)aniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the bromine and difluoroethoxy groups may influence its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Substituent and Molecular Data

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Source
This compound Br (2), OCH2CF2 (6) C8H7BrF2NO 248.05* High polarity, metabolic stability -
2-Bromo-6-(difluoromethoxy)aniline Br (2), OCHF2 (6) C7H5BrF2NO 234.02 Smaller substituent, higher volatility
2-Bromo-5-(trifluoromethoxy)aniline Br (2), OCF3 (5) C7H5BrF3NO 260.02 Stronger electron-withdrawing effect
3-Chloro-4-(2,2-difluoroethoxy)aniline Cl (3), OCH2CF2 (4) C8H8ClF2NO 207.61 Altered substituent positioning
2-Bromo-6-nitro-4-(trifluoromethyl)aniline Br (2), NO2 (6), CF3 (4) C7H4BrF3N2O2 297.02 Nitro group enhances reactivity

*Calculated based on standard atomic weights.

Key Observations:

Substituent Size and Polarity : The 2,2-difluoroethoxy group in the target compound (OCH2CF2) increases steric bulk and lipophilicity compared to the smaller difluoromethoxy group (OCHF2) in . This may improve membrane permeability in biological systems.

Positional Isomerism: Moving the difluoroethoxy group from position 6 (target compound) to position 4 in 3-Chloro-4-(2,2-difluoroethoxy)aniline reduces steric hindrance near the amino group, which could influence coupling reactions.

Biological Activity

2-Bromo-6-(2,2-difluoroethoxy)aniline is an organic compound with significant biological activity, particularly in the context of enzyme interactions and cellular signaling pathways. This article provides a comprehensive overview of its biological properties, including its effects on various enzymes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C10_{10}H9_{9}BrF2_2N
  • Molecular Weight : 252.06 g/mol
  • Functional Groups : A bromine atom at the second position of the aniline ring and a difluoroethoxy group attached to the nitrogen atom.

These structural components contribute to its unique electronic and steric properties, which influence its reactivity and biological interactions.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, notably cytochrome P450 enzymes. This interaction is crucial as cytochrome P450 plays a significant role in drug metabolism, affecting how drugs are processed in the body. The compound has been shown to influence metabolic pathways, modulating gene expression and cellular processes.

Key Findings :

  • Cytochrome P450 Modulation : The compound alters the activity of cytochrome P450 enzymes, potentially impacting drug metabolism.
  • Signaling Pathways : It influences the mitogen-activated protein kinase (MAPK) pathway, which is essential for regulating cell proliferation and apoptosis.

Case Studies

  • In Vitro Studies : Laboratory studies have demonstrated that this compound can inhibit certain cancer cell lines by affecting their growth signaling pathways. For instance, it was observed to induce apoptosis in breast cancer cells by modulating MAPK signaling.
  • Comparative Studies : In comparative studies with structurally similar compounds, such as 3-Bromo-4-(trifluoromethyl)aniline and 4-(2,2-Difluoroethoxy)aniline, this compound exhibited superior efficacy in inhibiting specific enzyme activities related to tumor growth.

Applications and Implications

The biological activity of this compound suggests several potential applications:

  • Pharmaceutical Development : Its ability to modulate enzyme activity positions it as a candidate for developing new therapeutics targeting metabolic disorders or cancers.
  • Biochemical Research : The compound serves as a tool for studying enzyme mechanisms and cellular signaling pathways due to its selective interactions with specific molecular targets.

Comparative Analysis with Related Compounds

Compound NameKey Differences
3-Bromo-4-(trifluoromethyl)anilineContains a trifluoromethyl group instead of difluoroethoxy.
3-Bromo-4-(trifluoromethoxy)anilineContains a trifluoromethoxy group instead of difluoroethoxy.
3-Bromo-4-methoxyanilineContains a methoxy group instead of difluoroethoxy.
4-(2,2-Difluoroethoxy)anilineLacks bromine substitution affecting reactivity.
5-(trifluoromethyl)aniline hydrochlorideLacks difluoroethoxy group affecting stability and interactions.

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